molecular formula C10H20ClNO2 B1492389 Ethyl 2-(azepan-4-yl)acetate hydrochloride CAS No. 2098003-33-7

Ethyl 2-(azepan-4-yl)acetate hydrochloride

Cat. No. B1492389
CAS RN: 2098003-33-7
M. Wt: 221.72 g/mol
InChI Key: LMXIYAASRQMASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(azepan-4-yl)acetate hydrochloride (EAH) is an organic compound that is composed of ethyl acetate, an ester of acetic acid, and hydrochloric acid. It is a white crystalline solid that has a melting point of 75-77°C. EAH has a variety of applications in the scientific and industrial fields, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, and laboratory experiments. In

Scientific Research Applications

  • Chemical Synthesis and Biological Properties : Chemical compounds are synthesized and studied for their biological properties, including antibacterial and antifungal activities. For instance, aminoalkyl esters of substituted acetic and propionic acids have been synthesized and tested for their antibacterial activity, showcasing the importance of chemical synthesis in developing new compounds with potential therapeutic applications (Isakhanyan et al., 2013).

  • Chemical Degradation Studies : Understanding the degradation pathways of herbicides and other chemicals in the environment is crucial for assessing their environmental impact and for developing bioremediation strategies. Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes contributes to our understanding of how these compounds are processed biologically, which is essential for evaluating their safety and environmental persistence (Coleman et al., 2000).

  • Pharmaceutical Applications : Compounds are developed and modified to create effective pharmaceutical agents. For example, chemoenzymatic synthesis can lead to the creation of inhibitors for enzymes like HMG-CoA reductase, important for cholesterol management, illustrating the role of chemical synthesis in drug development (Ramesh et al., 2017).

  • Corrosion Inhibition : Chemical compounds are also investigated for their ability to inhibit corrosion, an application critical in maintaining the integrity of metal structures and machinery. Studies on quinoxalines as corrosion inhibitors for copper highlight the interdisciplinary applications of chemical research in materials science (Zarrouk et al., 2014).

properties

IUPAC Name

ethyl 2-(azepan-4-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)8-9-4-3-6-11-7-5-9;/h9,11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXIYAASRQMASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(azepan-4-yl)acetate hydrochloride
Reactant of Route 2
Ethyl 2-(azepan-4-yl)acetate hydrochloride
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Ethyl 2-(azepan-4-yl)acetate hydrochloride
Reactant of Route 4
Ethyl 2-(azepan-4-yl)acetate hydrochloride
Reactant of Route 5
Ethyl 2-(azepan-4-yl)acetate hydrochloride
Reactant of Route 6
Ethyl 2-(azepan-4-yl)acetate hydrochloride

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